1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxylic acid moiety at position 2. This scaffold is structurally related to bioactive triazole derivatives, which are widely explored for antitumor, antimicrobial, and metal-binding properties . The methoxy group enhances solubility and modulates electronic properties, while the pyridine ring contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-12-4-2-11(3-5-12)19-14(10-6-8-16-9-7-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLFKYQOJBJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of Azide Intermediate: The azide intermediate can be prepared by reacting 4-methoxyphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Synthesis of Alkyne Intermediate: The alkyne intermediate can be synthesized by reacting 4-pyridylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.
Cycloaddition Reaction: The azide and alkyne intermediates are then subjected to the Huisgen cycloaddition reaction, typically catalyzed by copper(I) iodide, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group, depending on the oxidizing agent used.
Reduction: The triazole ring can be reduced to form a dihydrotriazole or a fully saturated triazoline, depending on the reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Coupling Reactions: The pyridinyl group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Coupling Reactions: Common catalysts include palladium complexes and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl or 4-formylphenyl derivatives, while coupling reactions may yield biaryl or vinyl derivatives with various substituents.
Scientific Research Applications
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science:
Organic Synthesis: This compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the exploration of novel chemical reactivity.
Biological Research: The compound’s ability to modulate biological pathways and interact with specific proteins makes it a useful tool for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. In biological research, the compound may interact with proteins involved in various cellular processes, such as DNA replication, transcription, and translation, thereby modulating their activity and affecting cellular function.
Comparison with Similar Compounds
Tautomerism and Stability
Similar to 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, the title compound may exhibit ring-chain tautomerism. The carboxylic acid group at position 4 can form a cyclic hemiacetal with the adjacent substituents, stabilizing the structure in solution. For related compounds, NMR studies show ~20% cyclic tautomer prevalence .
Comparison with Analogous Compounds
Structural and Functional Group Variations
The table below compares substituents and key properties of similar 1,2,3-triazole-4-carboxylic acids:
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group increases hydrophilicity compared to halogenated or alkylated analogs (e.g., 1-(2-ethylphenyl)-5-(pyridin-4-yl)-..., CAS 1326843-99-5) .
- Thermal Stability : Crystallographic studies (e.g., 1-benzyl-4-(4-methoxyphenyl)-..., ) suggest methoxy-substituted triazoles form stable crystal lattices due to hydrogen bonding .
Metal-Binding and Coordination
Ortho-formyl/carboxylic acid triazoles, such as 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, act as ligands for rhodamine dyes and metal ions (e.g., Fe<sup>3+</sup>) . The target compound’s pyridine and carboxylic acid groups may enable similar applications.
Drug Development
The compound serves as a precursor for 1,2,3-triazole-4-carboxamides, which are potent c-Met kinase inhibitors . Structural optimization (e.g., replacing pyridin-4-yl with tetrahydrofuran-2-yl) has yielded derivatives with GP values up to 70.01% .
Biological Activity
1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring, a methoxyphenyl group, and a pyridinyl group, which contribute to its pharmacological potential. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically employs the Huisgen 1,3-dipolar cycloaddition reaction. The process involves the following steps:
- Synthesis of Azide Intermediate : React 4-methoxyphenylamine with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then treated with sodium azide.
- Synthesis of Alkyne Intermediate : React 4-pyridylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.
- Formation of Triazole : Combine the azide and alkyne intermediates under suitable conditions to yield the target triazole compound.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. A related study on triazole derivatives revealed that certain analogs exhibited anti-inflammatory activity comparable to indomethacin and celecoxib, with IC50 values indicating potent inhibition of COX-1 and COX-2 enzymes (Table 1) .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4b | 45.9 | 68.2 |
| 6 | 39.8 | 46.3 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for microbial survival.
The biological activity of this compound is largely attributed to its ability to bind to specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation by binding to their active sites.
- Protein Interaction : It can modulate the activity of proteins involved in cellular processes such as DNA replication and transcription.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- In Vitro Studies : A comprehensive analysis demonstrated that derivatives of this triazole showed significant inhibition against cancer cell lines with IC50 values indicating strong anticancer effects.
- Histopathological Investigations : Research involving animal models confirmed lower incidences of gastric ulceration compared to traditional anti-inflammatory drugs like indomethacin, suggesting a favorable safety profile for this class of compounds .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound Name | Key Features |
|---|---|
| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | Lacks pyridinyl group; different reactivity |
| 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole | Lacks carboxylic acid group; affects solubility |
| 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | Contains amide group; alters hydrogen bonding |
Q & A
Q. Basic Research Focus
- Solubility : Test polar solvents (DMSO for stock solutions) and buffer systems (PBS at pH 7.4).
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, 72 hours).
- Storage : Store at –20°C in amber vials to prevent photodegradation. Evidence from analogous pyrazole-carboxylic acids suggests hygroscopicity; thus, desiccants are recommended .
How are structure-activity relationship (SAR) studies designed to enhance biological efficacy?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) to assess impact on target binding.
- Biological Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
- Data Interpretation : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values. For example, electron-withdrawing groups on the phenyl ring may enhance inhibition .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced Research Focus
- LC-MS/MS Optimization : Use reverse-phase C18 columns with mobile phases (0.1% formic acid in acetonitrile/water).
- Matrix Effects : Plasma proteins may interfere; mitigate via protein precipitation (acetonitrile) or SPE.
- Validation : Ensure linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery rates (>85%) per ICH guidelines .
How do conflicting spectral data from different studies arise, and how are they resolved?
Advanced Research Focus
Discrepancies in NMR or IR data may stem from:
- Tautomerism : The triazole ring’s prototropic tautomers (1H vs. 2H) alter chemical shifts.
- Solvent Effects : DMSO-d₆ vs. CDCl₃ influences hydrogen bonding.
Resolution involves comparative analysis with deuterated analogs or variable-temperature NMR .
What safety protocols are essential for handling this compound in the lab?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
Refer to SDS guidelines for pyrazole-carboxylic acids, which note potential irritancy and incompatibility with strong oxidizers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
